molecular formula C5H6BrN3S B12952591 2-Bromo-4-methylthiazole-5-carboximidamide

2-Bromo-4-methylthiazole-5-carboximidamide

Cat. No.: B12952591
M. Wt: 220.09 g/mol
InChI Key: HXTHMSSJNDBXHE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carboximidamide: is a heterocyclic compound containing bromine, nitrogen, sulfur, and a carboximidamide group

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboximidamide group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiazole-4-carboxylic acid
  • 4-Bromo-2-methylthiazole
  • 2-Amino-5-bromo-4-methylthiazole

Comparison: Compared to these similar compounds, 2-Bromo-4-methylthiazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C5H6BrN3S

Molecular Weight

220.09 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C5H6BrN3S/c1-2-3(4(7)8)10-5(6)9-2/h1H3,(H3,7,8)

InChI Key

HXTHMSSJNDBXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=N)N

Origin of Product

United States

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